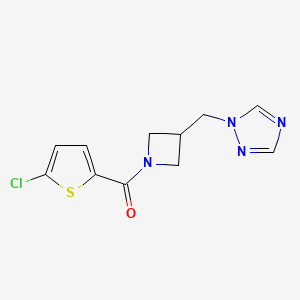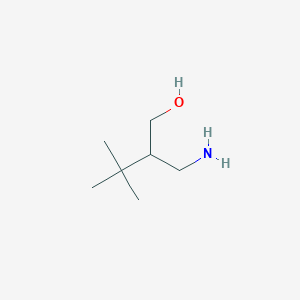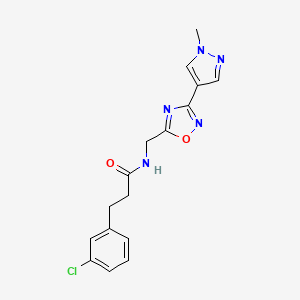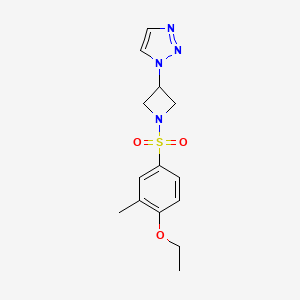
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C11H11ClN4OS and its molecular weight is 282.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives: A Patent Review (2008–2011)
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have been the focus of extensive research for their therapeutic potential. These compounds exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural versatility allows for significant chemical modifications, offering new opportunities for drug development. The patent review by Ferreira et al. (2013) highlights the ongoing interest in triazole derivatives for pharmaceutical applications, emphasizing the need for new, efficient synthesis methods that align with green chemistry principles (Ferreira et al., 2013).
Antimicrobial Activity of Triazole-Containing Hybrids
Triazole-containing hybrids have shown promising activity against Staphylococcus aureus, a major pathogen responsible for various infections. These hybrids function by inhibiting key bacterial enzymes such as DNA gyrase and penicillin-binding protein, among others. The review by Li and Zhang (2021) updates on the development of 1,2,3-triazole and 1,2,4-triazole hybrids with potent anti-S. aureus activity, demonstrating the potential of triazole derivatives in addressing antibiotic resistance (Li & Zhang, 2021).
Synthesis and Biological Features of 1,2,4-Triazole Derivatives
The synthesis and evaluation of 1,2,4-triazole derivatives reveal their significant pharmacological potential. These compounds have been studied for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. A literature review by Ohloblina (2022) provides an overview of the chemical modeling and biological relevance of 1,2,4-triazoles, suggesting that they are promising candidates for further drug discovery efforts (Ohloblina, 2022).
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c12-10-2-1-9(18-10)11(17)15-3-8(4-15)5-16-7-13-6-14-16/h1-2,6-8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXZTWDSYTYZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2803140.png)
![N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2803141.png)
![N'-(4-chlorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2803142.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine](/img/structure/B2803143.png)

![2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2803146.png)

![(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B2803153.png)


![1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone](/img/structure/B2803157.png)
![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2803159.png)


